molecular formula C20H28N6O3 B10867195 1-(2-{[3-methyl-1-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butan-2-yl]amino}-2-oxoethyl)piperidine-4-carboxamide

1-(2-{[3-methyl-1-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butan-2-yl]amino}-2-oxoethyl)piperidine-4-carboxamide

Katalognummer: B10867195
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: OBLBTPWXAKAVGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[(2-METHYL-1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}PROPYL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a benzotriazine ring, a piperidine ring, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-METHYL-1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}PROPYL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the benzotriazine ring, the introduction of the piperidine ring, and the incorporation of the various functional groups. Common synthetic routes may involve:

    Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and suitable coupling reactions.

    Functional Group Incorporation: Various functional groups are introduced through selective reactions, such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-{2-[(2-METHYL-1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}PROPYL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-{2-[(2-METHYL-1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}PROPYL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-{2-[(2-METHYL-1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}PROPYL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-{2-[(2-METHYL-1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}PROPYL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXAMIDE: Similar in structure but with slight variations in functional groups.

    2-METHYL-1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}PROPYLAMINE: Lacks the piperidine ring but shares the benzotriazine core.

    4-PIPERIDINECARBOXAMIDE DERIVATIVES: Compounds with similar piperidine ring structures but different substituents.

Uniqueness

1-{2-[(2-METHYL-1-{[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]METHYL}PROPYL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H28N6O3

Molekulargewicht

400.5 g/mol

IUPAC-Name

1-[2-[[3-methyl-1-(4-oxo-1,2,3-benzotriazin-3-yl)butan-2-yl]amino]-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H28N6O3/c1-13(2)17(11-26-20(29)15-5-3-4-6-16(15)23-24-26)22-18(27)12-25-9-7-14(8-10-25)19(21)28/h3-6,13-14,17H,7-12H2,1-2H3,(H2,21,28)(H,22,27)

InChI-Schlüssel

OBLBTPWXAKAVGI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CN1C(=O)C2=CC=CC=C2N=N1)NC(=O)CN3CCC(CC3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.